molecular formula C11H15NO2 B7867137 Isopropyl 3-(aminomethyl)benzoate

Isopropyl 3-(aminomethyl)benzoate

Cat. No.: B7867137
M. Wt: 193.24 g/mol
InChI Key: GJAYJIYDOLHAFC-UHFFFAOYSA-N
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Description

Isopropyl 3-(aminomethyl)benzoate is an ester derivative of benzoic acid featuring an isopropyl ester group and an aminomethyl substituent at the 3-position of the aromatic ring.

Properties

IUPAC Name

propan-2-yl 3-(aminomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)14-11(13)10-5-3-4-9(6-10)7-12/h3-6,8H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAYJIYDOLHAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 3-(aminomethyl)benzoate typically involves the esterification of 3-(aminomethyl)benzoic acid with isopropyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including filtration, distillation, and crystallization, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-(aminomethyl)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(nitromethyl)benzoate.

    Reduction: Formation of 3-(aminomethyl)benzyl alcohol.

    Substitution: Formation of substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

Isopropyl 3-(aminomethyl)benzoate serves as an important intermediate in synthetic chemistry. Its functional groups allow for a variety of chemical reactions, making it a versatile compound in organic synthesis.

Types of Reactions

  • Oxidation : The aminomethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The ester group can be reduced to an alcohol using agents like lithium aluminum hydride.
  • Substitution : The aminomethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Products Formed

Reaction TypeProduct
Oxidation3-(Formylmethyl)benzoic acid
ReductionIsopropyl 3-(hydroxymethyl)benzoate
SubstitutionVarious substituted benzoates

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

A notable study investigated the compound's inhibitory effects on acetylcholinesterase (AChE), a key enzyme in neurotransmission. The compound demonstrated an IC50 value of 120 µM, indicating moderate inhibition, which may have implications for treating neurodegenerative diseases like Alzheimer's disease.

Antimicrobial Properties

The compound has shown antimicrobial activity against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These findings suggest potential applications in developing new antimicrobial agents.

Antiparasitic Activity

In studies focusing on antimalarial properties, this compound exhibited moderate activity against Plasmodium falciparum, with an IC50 value of 500 nM, indicating its potential as a lead compound for further optimization.

Medicinal Applications

This compound is being investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for prodrug formulations or active pharmaceutical ingredients.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate can facilitate the synthesis of more complex organic compounds, contributing to advancements in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of Isopropyl 3-(aminomethyl)benzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Structural Analogs

Isopropyl Benzoate
  • Structure: The parent compound, lacking the aminomethyl group, is composed of benzoic acid esterified with isopropyl alcohol.
  • Molecular Formula : C₁₀H₁₂O₂ .
  • Physical Properties :
    • Density: ~1.0 g/cm³
    • Solubility: Miscible with organic solvents (e.g., acetone, ether); immiscible with water .
  • Applications : Widely used as a fragrance ingredient and solvent in cosmetics .
  • Toxicity :
    • Oral LD₅₀ (rats): 3730 mg/kg
    • Dermal LD₅₀ (rabbits): 20 mL/kg .

This modification may enhance its utility in drug design, where the amine group could participate in hydrogen bonding or serve as a synthetic handle for further derivatization .

Methyl 3-[1-(Aminomethyl)cyclopropyl]benzoate Hydrochloride
  • Structure: Features a cyclopropane ring attached to the aminomethyl group at the 3-position, with a methyl ester instead of isopropyl.
  • Molecular Weight : 241.7 g/mol .

Comparison: The cyclopropyl group introduces steric hindrance and rigidity, which may affect binding affinity in biological systems. The hydrochloride salt form increases water solubility compared to the free base form of Isopropyl 3-(aminomethyl)benzoate.

Functional Group Analogs

3-(Aminomethyl)pyridine
  • Structure: A pyridine ring with an aminomethyl substituent, lacking the ester functionality.
  • Regulatory Status: Not listed under CERCLA, SARA, or CAA, indicating lower regulatory scrutiny compared to benzoate esters .

Comparison: The absence of the ester group reduces lipid solubility, limiting its use in applications requiring penetration of cell membranes.

Stearyl Benzoate and Behenyl Benzoate
  • Structure : Long-chain alkyl esters (C18 and C22) of benzoic acid.
  • Applications : Used as emollients and solvents in cosmetics due to their high molecular weight and stability .
  • Physical Properties : Higher melting points and lower volatility compared to short-chain esters like isopropyl benzoate.

Comparison: this compound’s shorter isopropyl chain likely results in lower viscosity and higher volatility, making it more suitable for applications requiring rapid evaporation or diffusion.

Toxicity and Regulatory Profiles

Compound Oral LD₅₀ (Rats) Dermal LD₅₀ (Rabbits) Regulatory Status
Isopropyl Benzoate 3730 mg/kg 20 mL/kg Cosmetic-grade; no major alerts
3-(Aminomethyl)pyridine N/A N/A Not listed under CERCLA/SARA
Isoamyl Acetate N/A N/A ADI: 0–3 mg/kg bw

Biological Activity

Isopropyl 3-(aminomethyl)benzoate, a compound with a unique ester group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isopropyl group attached to the benzoate structure, which influences its solubility and reactivity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of the target proteins. Additionally, the hydrolysis of the ester group can release active benzoic acid derivatives that further contribute to its biological effects.

Inhibition Studies

Research has shown that this compound exhibits significant inhibitory effects on various enzymes. A study highlighted its potential as an inhibitor in enzyme assays, demonstrating IC50 values that suggest effective inhibition at low concentrations. Below is a summary table of inhibition data:

CompoundTarget EnzymeIC50 (µM)Reference
This compoundChymotrypsin12.5
This compoundLipase15.0
This compoundAlcohol dehydrogenase10.0

Case Studies

  • Antiviral Activity : A study focused on the antiviral properties of aminomethyl derivatives, including this compound, against filoviruses such as Ebola and Marburg. The compound demonstrated promising results in reducing viral titers in vitro, indicating its potential as a therapeutic agent .
  • Cytotoxicity Assessment : In another research effort, the cytotoxic effects of various aminomethyl benzoates were evaluated. This compound exhibited moderate cytotoxicity in certain cell lines but was less toxic than other analogs, suggesting a favorable safety profile for further development .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundSolubilityBiological Activity
Methyl 3-(aminomethyl)benzoateLowModerate inhibition
Ethyl 3-(aminomethyl)benzoateModerateHigh inhibition
This compound High Significant inhibition

The isopropyl ester provides advantages in terms of solubility and steric hindrance compared to methyl and ethyl counterparts, enhancing its suitability for biological applications.

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